2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride
Overview
Description
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a synthetic compound with the molecular formula C5H3Cl3O2S2 and a molecular weight of 265.57 g/mol . It is known for its unique chemical structure, which includes two chlorine atoms, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. This compound is commonly used in various fields of research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride typically involves the chlorination of 4-methylthiophene-3-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include sulfonamides and thiols.
Scientific Research Applications
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, resulting in the substitution, oxidation, or reduction of its functional groups. These reactions are facilitated by the presence of the chlorine atoms, the methyl group, and the sulfonyl chloride group on the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: Lacks the methyl and sulfonyl chloride groups, making it less reactive.
4-Methylthiophene-3-sulfonyl chloride: Lacks the chlorine atoms, resulting in different reactivity.
2,5-Dichloro-3-thiophenesulfonyl chloride: Similar structure but different substitution pattern.
Uniqueness
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is unique due to the presence of both chlorine atoms and a sulfonyl chloride group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,5-dichloro-4-methylthiophene-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFHYOUCDSGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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